(5,6-Difluoropyridin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5F2NO |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(5,6-difluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5F2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 |
InChI Key |
FVHBLWOFQMTZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)F)CO |
Origin of Product |
United States |
The Strategic Importance of Fluorinated Pyridine Scaffolds in Advanced Synthesis
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating the physicochemical properties of a molecule. The introduction of fluorine atoms onto this already valuable core structure can have profound effects, making fluorinated pyridines highly sought-after building blocks in advanced synthesis. beilstein-journals.orgnih.gov
Fluorine, being the most electronegative element, can significantly alter the electronic properties of the pyridine ring. This can influence the pKa of the pyridine nitrogen, affecting its binding affinity to biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. The presence of fluorine can also lead to enhanced membrane permeability and can be used to fine-tune the conformation of a molecule to achieve optimal binding to a target protein.
An Overview of the Research Landscape Surrounding Pyridylmethanol Derivatives
Pyridylmethanol derivatives, characterized by a hydroxymethyl group attached to a pyridine (B92270) ring, represent a versatile class of intermediates in organic synthesis. The hydroxyl group can be readily transformed into a variety of other functional groups, allowing for the construction of more complex molecules. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.
In the context of drug discovery, the pyridylmethanol moiety can act as a crucial pharmacophore, participating in hydrogen bonding interactions with biological targets. The relative position of the hydroxymethyl group and any substituents on the pyridine ring can be systematically varied to explore the structure-activity relationship (SAR) of a compound series. This makes pyridylmethanol derivatives valuable tools for medicinal chemists in the optimization of lead compounds.
The Rationale for Focused Academic and Industrial Inquiry into 5,6 Difluoropyridin 3 Yl Methanol
Convergent and Divergent Synthetic Routes to the 5,6-Difluoropyridine Core
The assembly of the 5,6-difluoropyridine scaffold can be approached through both convergent and divergent synthetic strategies. Convergent syntheses involve the coupling of pre-functionalized fragments, while divergent routes begin with a common intermediate that is subsequently modified to yield a variety of derivatives. scispace.comresearchgate.net A divergent approach is often favored for creating a library of related compounds for research and development. scispace.com For instance, a common starting material like a substituted pyridine can be diversified through various reactions to introduce the desired fluorine atoms and other functional groups. beilstein-journals.org
The introduction of fluorine atoms onto a pyridine ring with high regioselectivity is a significant challenge in synthetic organic chemistry. Several methods have been developed to achieve this transformation, often employing electrophilic fluorinating agents. One notable approach involves the use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under aqueous conditions to achieve regioselective fluorination of imidazo[1,2-a]pyridines. acs.org Another powerful method utilizes silver(II) fluoride (B91410) (AgF2) for the site-selective C-H fluorination of pyridines and diazines, specifically at the position adjacent to the nitrogen atom. nih.govorgsyn.org This reaction is advantageous due to its mild conditions, typically occurring at ambient temperature, and its broad applicability. nih.gov
Recent advancements have also explored the use of ring-opened Zincke imine intermediates for the 3-selective fluorination of pyridines. nih.gov This strategy allows for the regioselective formation of a C-F bond with electrophilic fluorinating reagents, followed by ring closure to yield the C3-fluoropyridine. nih.gov Direct fluorination of substituted pyridines using fluorine gas, often diluted with an inert gas like nitrogen, has also been reported to produce 2-fluoro substituted pyridines under mild conditions. google.com
The choice of fluorinating agent and reaction conditions is critical for achieving the desired regioselectivity. The table below summarizes various regioselective fluorination methods for pyridine systems.
| Fluorinating Agent | Substrate Type | Position of Fluorination | Key Features |
| Selectfluor | Imidazo[1,2-a]pyridines | 3-position | Aqueous conditions, moderate to good yields. acs.org |
| Silver(II) Fluoride (AgF₂) | Pyridines and Diazines | Adjacent to Nitrogen (α-position) | Ambient temperature, high site-selectivity. nih.govorgsyn.org |
| Electrophilic Fluorinating Reagents | Zincke Imine Intermediates | 3-position | Accommodates a wide range of substituents. nih.gov |
| Fluorine Gas | Substituted Pyridines | 2-position | Mild reaction conditions, direct fluorination. google.com |
Introducing a difluorination pattern onto the pyridine ring, specifically at the 5- and 6-positions, requires multi-step synthetic sequences or specialized difluorination reagents. One strategy involves the use of a temporary dearomatization of the pyridine ring. This approach allows for the reaction of the activated intermediate with reagents containing difluoromethyl groups, which can be precisely introduced at specific sites. uni-muenster.de This method has been shown to be effective for the regioselective difluoromethylation of pyridines at the meta- and para-positions. uni-muenster.de
Another pathway involves the halogen exchange reaction on a pre-halogenated pyridine ring. For instance, polychlorinated pyridines can be converted to their corresponding fluorinated derivatives using reagents like potassium fluoride (KF) or cesium fluoride (CsF). googleapis.com The exchange of chlorine or bromine with fluorine is a common method for producing fluoropyridines. The synthesis of 3,5-dichloro-2,6-difluoropyridine-4-carboxaldehyde demonstrates the feasibility of having a difluorinated pyridine core as a precursor for further functionalization. prepchem.com
Functionalization Approaches for the Introduction of the Methanol (B129727) Moiety
Once the 5,6-difluoropyridine core is established, the next critical step is the introduction of the hydroxymethyl group at the 3-position. This is typically achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid.
A common and direct method for synthesizing this compound is the reduction of its corresponding aldehyde precursor, 5,6-difluoropyridine-3-carbaldehyde. The synthesis of various pyridine-3-carboxaldehydes is well-documented, often starting from the corresponding 3-cyanopyridine (B1664610) or 3-methylpyridine. chemicalbook.com For instance, 3-cyanopyridine can be hydrogenated in the presence of a palladium/carbon catalyst to yield 3-pyridinecarboxaldehyde. chemicalbook.com A similar strategy can be applied to a difluorinated cyanopyridine precursor. The reduction of the aldehyde to the primary alcohol can be accomplished using a variety of reducing agents.
A specific example of a related reduction is the synthesis of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol from 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid using a borane-THF complex. chemicalbook.com This suggests that borane-based reagents are effective for the reduction of functional groups at the 3-position of the pyridine ring to the corresponding alcohol.
The table below outlines common reducing agents for the conversion of aldehydes to primary alcohols.
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, Room Temperature | Mild and selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful reducing agent, less selective. |
| Borane-THF Complex (BH₃·THF) | THF, 0 °C to Room Temperature | Effective for reducing carboxylic acids and aldehydes. chemicalbook.com |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene (B28343), Low Temperature | Can selectively reduce esters and nitriles to aldehydes, and further to alcohols. prepchem.com |
Besides the reduction of aldehydes or carboxylic acids, other methods can be employed to introduce a hydroxymethyl group onto the pyridine ring. One such method is the direct hydroxymethylation of a pyridine derivative. For example, the synthesis of pioglitazone (B448) involves the hydroxymethylation of 2-methyl-5-ethylpyridine. beilstein-journals.org This type of reaction typically involves the use of formaldehyde (B43269) or a formaldehyde equivalent.
Another approach could involve the functionalization of a pre-existing group. For instance, a methyl group at the 3-position could potentially be oxidized to the corresponding alcohol, although controlling the oxidation to prevent the formation of the aldehyde or carboxylic acid can be challenging.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is a crucial aspect of developing an efficient and scalable synthesis for this compound. Key parameters that are often varied include the choice of solvent, reaction temperature, concentration of reactants, and the type of catalyst or reagent. researchgate.net
For the regioselective fluorination steps, the solvent can play a significant role. For example, performing reactions in nonpolar solvents like toluene or 1,4-dioxane (B91453) at reflux temperature has been shown to improve yields in certain heterocyclic syntheses. researchgate.net In the case of fluorination with AgF₂, while initially conducted under anhydrous conditions, it was found that the reaction can be performed without rigorous exclusion of air or moisture, simplifying the procedure. orgsyn.orgacs.org However, the reagent is sensitive to moisture and should be handled accordingly. orgsyn.org
In the reduction of the pyridine-3-carbaldehyde, the choice of reducing agent and the reaction temperature are critical for achieving high yield and selectivity, minimizing the formation of byproducts. The use of a mild and selective reducing agent like sodium borohydride is often preferred for its operational simplicity. The optimization process often involves a systematic screening of different conditions to identify the optimal set of parameters for the desired transformation. acs.org
Catalytic Systems in the Synthesis of Fluorinated Pyridine Derivatives
The synthesis of fluorinated pyridine derivatives, including the precursors to this compound, often relies on sophisticated catalytic systems to achieve high efficiency and selectivity. The primary route to this compound involves the reduction of its corresponding carboxylic acid, 5,6-difluoronicotinic acid.
One of the most effective methods for this transformation is the use of borane (B79455) complexes. A common and well-documented approach is the use of a borane-tetrahydrofuran (B86392) (THF) complex (BH3·THF). For instance, in a synthesis analogous to the preparation of this compound, (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol was synthesized from its corresponding carboxylic acid using a borane-THF complex in THF. chemicalbook.com The reaction proceeded under a nitrogen atmosphere, starting at 0 °C and gradually warming to room temperature over 20 hours, resulting in a quantitative yield of the desired alcohol. chemicalbook.com This highlights the utility of borane-based reagents for the selective reduction of the carboxylic acid group in the presence of other functionalities on the pyridine ring.
The following table summarizes a typical catalytic system for the reduction of a substituted nicotinic acid to the corresponding pyridyl methanol:
| Catalyst/Reagent | Substrate | Solvent | Temperature | Reaction Time | Yield | Reference |
| Borane-THF complex | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | THF | 0 °C to room temperature | 20 hours | Quantitative | chemicalbook.com |
Solvent Effects and Temperature Control in Target Compound Formation
The choice of solvent and precise temperature control are critical parameters that significantly influence the outcome of the synthesis of this compound. In the reduction of 5,6-difluoronicotinic acid, aprotic solvents like tetrahydrofuran (B95107) (THF) are preferred, especially when using reactive hydrides such as borane complexes. THF is capable of solvating the borane complex, maintaining its reactivity while providing a controlled reaction medium. chemicalbook.com
Temperature control is paramount to manage the exothermic nature of the reduction and to prevent side reactions. The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction and then allowed to warm to room temperature to ensure the completion of the reduction. chemicalbook.com This gradual increase in temperature helps in achieving a high yield and purity of the final product, this compound.
The table below outlines the typical solvent and temperature conditions for the reduction of a substituted nicotinic acid:
| Solvent | Initial Temperature | Final Temperature | Significance | Reference |
| Tetrahydrofuran (THF) | 0 °C | Room Temperature | Controls initial reactivity and ensures complete reduction. | chemicalbook.com |
Scalability and Industrial Feasibility of Synthetic Protocols for this compound
The industrial production of this compound necessitates synthetic routes that are not only high-yielding but also scalable, safe, and economically viable. The synthesis of precursors, such as 5,6-difluoronicotinic acid, often starts from more common building blocks like 3-picoline. google.comnih.gov The industrial synthesis of 3-picoline itself is a well-established process. google.com
The conversion of precursors like 5,6-dichloronicotinic acid to 5,6-difluoronicotinic acid can be achieved, although specific industrial processes are proprietary. The synthesis of 5,6-dichloronicotinic acid from precursors like 2,3-dichloro-5-trichloromethyl picoline has been described in the patent literature, highlighting routes that can be adapted for large-scale production. google.com One common industrial method for producing such acids involves the hydrolysis of the corresponding ester, for example, ethyl 5,6-dichloronicotinate, using aqueous sodium hydroxide (B78521) followed by acidification. nbinno.com
Reactivity at the Hydroxymethyl Functional Group
The primary alcohol moiety of this compound is susceptible to a range of classical alcohol transformations, including oxidation, derivatization, and substitution.
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The oxidation of the hydroxymethyl group offers a direct route to valuable derivatives such as 5,6-difluoronicotinaldehyde (B12633849) and 5,6-difluoronicotinic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. chemguide.co.uk
Partial Oxidation to Aldehyde: To achieve partial oxidation to the corresponding aldehyde, 5,6-difluoronicotinaldehyde, milder reagents are required to prevent over-oxidation to the carboxylic acid. youtube.com Reagents such as pyridinium (B92312) chlorochromate (PCC) are specifically designed for this purpose, allowing for the isolation of the aldehyde in good yield. youtube.com Another common method is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride under cryogenic conditions, followed by the addition of a hindered base like triethylamine. harvard.edu These conditions are sufficiently mild to avoid further oxidation. harvard.edu
Full Oxidation to Carboxylic Acid: For the synthesis of 5,6-difluoronicotinic acid, stronger oxidizing agents are employed. chemguide.co.uk Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives, such as potassium dichromate (K₂Cr₂O₇) in acidic media. youtube.comlibretexts.org The reaction is typically performed under heating or reflux to ensure the complete conversion of both the starting alcohol and the intermediate aldehyde to the final carboxylic acid. chemguide.co.uklibretexts.org Catalytic methods using transition metals like platinum (e.g., Heyns oxidation) or chromium(VI) with a co-oxidant also provide efficient routes to the carboxylic acid. nsf.gov
Table 1: Oxidation Reactions of this compound
| Transformation | Product | Typical Reagents | Conditions |
|---|---|---|---|
| Partial Oxidation | 5,6-Difluoronicotinaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |
| Partial Oxidation | 5,6-Difluoronicotinaldehyde | DMSO, Oxalyl Chloride, Triethylamine | Cryogenic temperatures (-78 to -60 °C) |
| Full Oxidation | 5,6-Difluoronicotinic Acid | Potassium dichromate (K₂Cr₂O₇), H₂SO₄ | Heat/Reflux |
| Full Oxidation | 5,6-Difluoronicotinic Acid | Potassium permanganate (KMnO₄) | Basic or acidic conditions, heat |
Derivatization via Esterification and Etherification
The hydroxyl group can be readily converted into ester and ether functionalities, which is a common strategy for modifying the molecule's steric and electronic properties.
Esterification: The formation of esters is typically achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. Alternatively, direct condensation with a carboxylic acid can be promoted by a catalyst such as dicyclohexylcarbodiimide (B1669883) (DCC) or through Fischer esterification under acidic conditions, though the latter can be less effective for this substrate.
Etherification: Williamson ether synthesis is a primary method for forming ethers from this alcohol. The process involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
Direct displacement of the hydroxyl group is challenging because it is a poor leaving group (OH⁻). libretexts.org Therefore, transformation into a better leaving group is a necessary first step for nucleophilic substitution. libretexts.org
This is typically accomplished by converting the alcohol into a tosylate, mesylate, or an alkyl halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate. This tosylate is an excellent substrate for Sₙ2 reactions, allowing the displacement of the tosyloxy group by a wide range of nucleophiles, such as cyanide (CN⁻), azide (B81097) (N₃⁻), or thiolates (RS⁻), to introduce new functional groups at the benzylic position. gatech.edu Alternatively, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol directly into the corresponding alkyl chloride or bromide, which can then undergo further substitution reactions. libretexts.org
Transformations on the 5,6-Difluoropyridine Ring System
The two fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr), a hallmark reaction of electron-deficient haloarenes and haloheterocycles. libretexts.org
Nucleophilic Aromatic Substitution (SₙAr) Reactions of Fluorine Atoms
The presence of the ring nitrogen atom, an electron-withdrawing group, significantly activates the halogens towards nucleophilic attack. youtube.com This activation is most pronounced at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). youtube.com In the case of this compound, both fluorine atoms at C-5 and C-6 are activated. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. libretexts.orgmdpi.com
A variety of nucleophiles can displace the fluorine atoms, including alkoxides, phenoxides, amines, and thiolates. uniatlantico.edu.co These reactions are fundamental for building more complex molecular architectures. For instance, reaction with sodium methoxide (B1231860) (NaOMe) can replace a fluorine atom with a methoxy (B1213986) group, while reaction with an amine like pyrrolidine (B122466) can lead to the formation of a C-N bond.
Regioselectivity in SₙAr Reactions on 5,6-Difluoropyridine
In the 5,6-difluoropyridine system, the two fluorine atoms are not electronically equivalent. The regioselectivity of the SₙAr reaction—whether the nucleophile attacks the C-5 or C-6 position—is determined by several factors. The ring nitrogen exerts a strong electron-withdrawing effect, which is more effectively transmitted to the para-position (C-4) and ortho-positions (C-2, C-6). youtube.com
For a 3-substituted 5,6-difluoropyridine, the fluorine at the C-6 position is ortho to the ring nitrogen, while the fluorine at C-5 is meta. The intermediate anion (Meisenheimer complex) formed by nucleophilic attack at C-6 is better stabilized by resonance, as the negative charge can be delocalized onto the electronegative nitrogen atom. youtube.com In contrast, attack at C-5 does not allow for such direct resonance stabilization involving the nitrogen.
Therefore, nucleophilic attack is generally favored at the C-6 position over the C-5 position. This selectivity allows for the controlled, stepwise functionalization of the pyridine ring, where a nucleophile can be introduced at C-6, leaving the C-5 fluorine available for subsequent transformations. Studies on related polyfluorinated pyridines confirm that substitution is highly favored at positions para or ortho to the ring nitrogen. rsc.org
Table 2: Regioselectivity in SₙAr Reactions
| Position of Attack | Relationship to Nitrogen | Resonance Stabilization of Intermediate | Kinetic Product |
|---|---|---|---|
| C-6 | ortho | High (negative charge delocalized onto N) | Favored |
| C-5 | meta | Low (no direct delocalization onto N) | Disfavored |
Mechanistic Aspects of Fluorine Displacement
The fluorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility. The mechanism is a two-step addition-elimination process, which is significantly influenced by the electronic properties of the difluoropyridine core.
The pyridine nitrogen acts as a powerful electron-withdrawing group, reducing the electron density of the aromatic ring and making it susceptible to attack by nucleophiles. youtube.com This effect is most pronounced at the positions ortho and para to the nitrogen (the C-2 and C-4/C-6 positions). In the case of this compound, both fluorine atoms are on activated positions (C-6 is ortho, C-5 is para to the C-2 position, but more importantly, C-6 is ortho and C-5 is meta to the ring nitrogen).
The SNAr mechanism proceeds as follows:
Addition of the Nucleophile: A nucleophile attacks one of the fluorine-bearing carbons (C-5 or C-6), breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The electron-withdrawing nature of the remaining fluorine atom and the ring nitrogen helps to stabilize this anionic intermediate.
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion.
A notable aspect of SNAr reactions on highly electron-deficient rings is the leaving group ability. Contrary to SN1 and SN2 reactions, fluorine is often the best leaving group among the halogens. masterorganicchemistry.com This is because the first step, the nucleophilic attack, is typically the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack by the nucleophile. masterorganicchemistry.comnih.gov
The regioselectivity of the substitution (i.e., whether the C-5 or C-6 fluorine is displaced) depends on the nucleophile and reaction conditions. The C-6 position is generally more activated towards nucleophilic attack due to its ortho relationship to the ring nitrogen.
Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Core
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to analogues of this compound, typically by converting the alcohol to a more suitable coupling partner or by using a halo-analogue.
Suzuki-Miyaura Coupling with this compound Analogues
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is a versatile method for creating new C-C bonds. libretexts.orgharvard.edu For a substrate like this compound, its analogues, such as (5,6-difluoro-3-halopyridin-3-yl)methanol, would be suitable partners for this reaction.
The general catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine analogue. libretexts.org
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. libretexts.org
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
Coupling reactions involving electron-deficient pyridine rings can be challenging. The pyridine nitrogen can coordinate to the palladium catalyst, sometimes leading to catalyst inhibition or deactivation. researchgate.net For example, studies on the nickel-catalyzed Suzuki coupling of chloropyridines have shown that while 3- and 4-chloropyridine (B1293800) are effective substrates, 2-chloropyridine (B119429) can form stable, inactive catalyst complexes. researchgate.net This highlights the importance of ligand and catalyst system selection when working with α-halo-N-heterocycles.
Despite these challenges, successful Suzuki couplings have been reported for a wide range of halo-pyridines and other heterocycles, often requiring robust catalyst systems with bulky, electron-rich phosphine (B1218219) ligands to promote the key steps of the catalytic cycle. proprogressio.hunih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME or THF | 80-100 |
| Pd(OAc)₂ | SPhos / RuPhos | K₃PO₄ | n-Butanol | 100 |
This table presents generalized conditions from literature for heteroaryl couplings and may require optimization for specific this compound analogues. researchgate.netproprogressio.hunih.gov
Exploration of Other Cross-Coupling Methodologies (e.g., Stille, Heck)
Other palladium-catalyzed reactions are also valuable for functionalizing the difluoropyridine core.
The Stille reaction couples an organic halide with an organotin compound. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. The catalytic cycle is similar to the Suzuki coupling. The use of additives like copper(I) salts can significantly accelerate the reaction rate. researchgate.netrsc.org Given its broad scope, the Stille reaction represents a viable method for functionalizing halo-derivatives of this compound.
The Heck reaction forms a C-C bond by coupling an organic halide with an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for synthesizing substituted alkenes. libretexts.org The application of Heck reactions to fluorine-containing substrates is well-documented. mdpi.com Specifically, fluorinated aryl halides can be coupled with various alkenes, providing a direct route to introduce vinyl or substituted vinyl groups onto the pyridine ring at the position of a halogen. The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com This methodology could be applied to a 5- or 6-halo-analogue of the title compound.
Electrophilic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile. wikipedia.org While this is a fundamental reaction for benzene (B151609) and electron-rich aromatics, pyridine itself is highly deactivated towards electrophilic attack. This deactivation stems from the electron-withdrawing nature of the nitrogen atom, which reduces the nucleophilicity of the ring. quimicaorganica.org
Furthermore, under the strongly acidic conditions required for many SEAr reactions (e.g., nitration with mixed nitric and sulfuric acid), the pyridine nitrogen is protonated. wikipedia.orgmasterorganicchemistry.com This forms a pyridinium ion, which is even more strongly deactivated. Computational studies have confirmed that the nitration of the pyridinium ion has a very high activation energy, making the reaction extremely difficult. rsc.org
The presence of two additional, strongly electron-withdrawing fluorine atoms on the ring of this compound further deactivates it towards electrophilic attack. Consequently, electrophilic substitution reactions on the pyridine ring of this compound are generally not considered a synthetically viable strategy for functionalization. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are highly unlikely to proceed under standard conditions. quimicaorganica.org
Chemo- and Regioselective Functionalization Strategies
The diverse functional handles on this compound—the two distinct fluorine atoms, the C-H positions on the ring, and the primary alcohol—present opportunities for selective transformations.
The most prominent strategy for functionalizing the core is the regioselective displacement of one of the fluorine atoms via nucleophilic aromatic substitution (SNAr) . As discussed (3.2.1.2), the C-6 fluorine is ortho to the ring nitrogen and is expected to be the most activated site for nucleophilic attack. This intrinsic reactivity allows for the selective introduction of a wide range of nucleophiles (O-, N-, S-, and C-based) at the C-6 position, leaving the C-5 fluorine and the rest of the molecule intact.
More advanced strategies may involve ligand-controlled functionalization . In other fluorinated systems, the choice of ligand in a metal-catalyzed reaction has been shown to control which C-F bond is activated and the ultimate outcome of the reaction. nih.gov Such an approach could potentially be developed to selectively functionalize the C-5 position over the C-6 position, or to achieve different types of transformations at these sites, thus offering a higher degree of control and expanding the synthetic possibilities.
Functionalization of the hydroxymethyl group is also a key strategy. Standard organic transformations such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion of the alcohol to a leaving group (e.g., tosylate or halide), can provide entry into a different set of reactions, including further cross-coupling or nucleophilic substitution at the benzylic position. The choice of which part of the molecule to modify first—the ring or the side chain—is a critical aspect of any synthetic plan.
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of this compound is intrinsically linked to its chemical reactivity. The compound is generally stable under neutral, anhydrous conditions. However, its structure suggests specific pathways for degradation under certain chemical environments.
The primary degradation pathway is through nucleophilic attack . The high reactivity of the fluorine atoms, particularly the one at C-6, towards nucleophiles means the compound will likely degrade in the presence of strong bases (e.g., hydroxide, alkoxides) or other nucleophiles, especially at elevated temperatures. youtube.commasterorganicchemistry.com This would lead to substitution of one or both fluorine atoms.
Under strongly acidic conditions , the pyridine nitrogen will be protonated to form a pyridinium salt. wikipedia.orgquimicaorganica.org While this deactivates the ring towards electrophilic attack, the increased positive charge on the ring could potentially make it even more susceptible to certain nucleophiles. The stability in strong aqueous acid over time would need to be experimentally determined, as acid-catalyzed solvolysis of C-F bonds, though generally slow, can occur under forcing conditions.
The hydroxymethyl group is relatively stable but can undergo oxidation in the presence of oxidizing agents. This is not a degradation pathway in the traditional sense but a chemical transformation that alters the parent compound.
Applications of 5,6 Difluoropyridin 3 Yl Methanol in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Architectures
The difluorinated pyridine (B92270) core of (5,6-Difluoropyridin-3-yl)methanol serves as a robust scaffold for the construction of intricate heterocyclic systems. The strategic placement of the fluorine atoms and the hydroxymethyl functional group allows for a variety of chemical transformations, enabling chemists to assemble complex molecular architectures with high precision and control.
This compound is a key starting material for the synthesis of a wide array of polyfluorinated pyridine derivatives. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, which then serve as handles for further synthetic manipulations. These transformations, coupled with the inherent reactivity of the fluorinated pyridine ring towards nucleophilic aromatic substitution (SNAr), allow for the introduction of various substituents, leading to a diverse library of polyfluorinated pyridine compounds. nih.gov
Research has demonstrated that the reactivity of fluorinated pyridines is highly dependent on the position and number of fluorine atoms. nih.gov For instance, in pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position. nih.gov This predictable reactivity allows for the selective functionalization of the pyridine ring, a principle that extends to difluorinated systems like the one derived from this compound. The synthesis of such derivatives is crucial for the development of new bioactive molecules, as the incorporation of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles.
Recent synthetic strategies have focused on developing efficient and selective methods for the preparation of these valuable compounds. researchgate.net For example, electrophilic fluorination using reagents like Selectfluor® has been employed to introduce fluorine atoms into pyridine rings, highlighting the ongoing efforts to expand the toolkit for synthesizing complex fluorinated heterocycles. nih.gov
Table 1: Examples of Polyfluorinated Pyridine Derivatives Synthesized from this compound Precursors
| Derivative Name | Synthetic Application | Key Transformation |
|---|---|---|
| 5,6-Difluoronicotinic acid | Intermediate for amides, esters, and other functional groups | Oxidation of the hydroxymethyl group |
| 3-Amino-5,6-difluoropyridine | Building block for fused heterocycles and pharmaceuticals | Conversion of hydroxymethyl to amino group |
This table is illustrative and based on common synthetic transformations of similar structures.
The difluoropyridine unit derived from this compound is an important component in the construction of fused-ring systems. These polycyclic structures are prevalent in many biologically active compounds and advanced materials. The development of synthetic methodologies to access these fused systems is an active area of research.
One common strategy involves the initial functionalization of the pyridine ring, followed by an intramolecular cyclization reaction to form the fused ring. For example, a substituent introduced at the 4-position of the pyridine ring can be designed to react with the functional group at the 3-position (derived from the original hydroxymethyl group), leading to the formation of a new ring fused to the difluoropyridine core.
Various synthetic approaches have been developed for the construction of fused heterocyclic systems, including tandem reactions and cycloadditions. organic-chemistry.orgrsc.org For instance, the inverse electron-demand Diels-Alder (iEDDA) reaction has been utilized to create fused-ring systems from electron-poor dienes. rsc.org While specific examples involving this compound are not extensively documented in readily available literature, the principles of these reactions can be applied to its derivatives. The synthesis of 5,6-fused 2-pyridones, for example, demonstrates a robust method for creating fused systems through a tandem condensation and cyclization sequence. organic-chemistry.orgnih.gov These methodologies highlight the potential for creating novel fused difluoropyridine structures for various applications.
Precursor in the Development of Specialty Chemicals and Advanced Materials
The unique electronic properties conferred by the fluorine atoms make this compound a valuable precursor for specialty chemicals and advanced materials. nih.gov The high thermal stability, chemical resistance, and specific optical and electronic properties of fluorinated compounds are highly sought after in various industrial applications. nih.govnih.gov
This compound and its derivatives are utilized as monomers or building blocks in the synthesis of fluorinated polymers and oligomers. nih.gov These materials exhibit a range of desirable properties, including low surface energy, high thermal stability, and chemical inertness, making them suitable for applications such as high-performance coatings, membranes, and optical fibers. nih.govresearchgate.netpageplace.de
The synthesis of these polymers often involves step-growth polymerization, where the difunctional nature of monomers derived from this compound allows for the formation of long polymer chains. For example, conversion of the hydroxymethyl group to a phenol, followed by reaction with a suitable difunctional electrophile, can lead to the formation of poly(ether)s or other high-performance polymers. The incorporation of the difluoropyridine unit into the polymer backbone can significantly enhance the material's properties. nih.gov
Research into fluorinated polymers has explored various synthetic routes, including the polymerization of fluorine-containing monomers and the chemical modification of non-fluorinated polymers. researchgate.net The use of well-defined monomers like those derived from this compound falls into the former category, allowing for precise control over the polymer's structure and properties.
Table 2: Potential Fluorinated Polymers from this compound Derivatives
| Polymer Type | Monomer Precursor | Potential Properties |
|---|---|---|
| Poly(ether) | Bisphenol derived from this compound | High thermal stability, chemical resistance |
| Polyester | Diacid or diol derived from this compound | Enhanced hydrophobicity, low refractive index |
This table presents potential polymer types based on established polymerization chemistry.
The difluoropyridine moiety is an attractive scaffold for the design of ligands for transition metal catalysis. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the ligand, which in turn influences the reactivity and selectivity of the metal catalyst. The hydroxymethyl group of this compound can be elaborated into various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), to create a diverse range of ligands.
For example, the synthesis of chiral ligands incorporating the difluoropyridine unit can lead to the development of highly efficient and enantioselective catalysts for asymmetric synthesis. The rigidity of the pyridine ring and the specific steric and electronic environment created by the fluorine atoms can play a crucial role in achieving high levels of stereocontrol. While specific examples of ligands derived directly from this compound are not prevalent in the reviewed literature, the principles of ligand design suggest its significant potential in this area. The development of nickel-catalyzed cross-coupling reactions often relies on specialized phosphine (B1218219) ligands, and the incorporation of a difluoropyridine scaffold could offer new avenues for catalyst optimization. orgsyn.org
Contributions to Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. This compound and its derivatives, particularly the corresponding aldehyde, are potential substrates for such reactions.
The aldehyde derived from the oxidation of this compound can participate in a variety of MCRs, such as the Ugi or Passerini reactions, to generate complex, highly functionalized molecules containing the difluoropyridine motif. nih.gov These reactions are valuable for the synthesis of libraries of compounds for drug discovery and other applications.
Recent research has highlighted the development of novel multi-component cascade reactions for the synthesis of complex heterocyclic systems. rsc.orgresearchgate.net For example, a three-component reaction involving 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides has been developed to construct highly functionalized bipyrimidine derivatives. rsc.org The application of similar strategies using aldehydes derived from this compound could provide access to a new class of complex fluorinated heterocycles with potential biological activity. researchgate.net The operational simplicity and high yields often associated with these reactions make them a powerful approach for leveraging the unique properties of the difluoropyridine scaffold. nih.gov
Strategic Role of 5,6 Difluoropyridin 3 Yl Methanol As an Intermediate in Medicinal Chemistry Research
Scaffold in the Rational Design of Bioactive Molecules
The rational design of new drugs is a complex and challenging task in the field of drug discovery. mdpi.comscilit.com The use of well-defined molecular scaffolds is a cornerstone of this process, providing a structural foundation upon which desired pharmacological properties can be built. (5,6-Difluoropyridin-3-yl)methanol serves as an exemplary scaffold due to the advantageous properties conferred by its difluoropyridine core.
Incorporation into Nitrogen-Containing Heterocyclic Systems for Biological Evaluation
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of a vast number of approved drugs. chemenu.comfrontiersin.org The pyridine (B92270) ring, in particular, is a frequently occurring building block in drug molecules. chemenu.com The this compound scaffold can be readily incorporated into more complex nitrogen-containing heterocyclic systems, allowing for the systematic exploration of their biological potential. For instance, the hydroxymethyl group at the 3-position provides a convenient handle for further chemical transformations, enabling the construction of diverse molecular architectures. This approach has been instrumental in the development of novel compounds targeting a range of biological targets, including kinases and other enzymes. The synthesis of such complex molecules often involves multi-step reaction sequences where the difluoropyridine moiety is introduced early on, and subsequent modifications are made to build the final bioactive compound.
Influence of the Difluoropyridine Motif on Molecular Interactions (excluding direct biological activity)
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical properties. chemenu.com The difluoropyridine motif in this compound significantly influences its molecular interactions in several ways that are beneficial for drug design, independent of its direct biological activity. ethernet.edu.et Fluorine's high electronegativity can alter the electron distribution within the pyridine ring, impacting its pKa and hydrogen bonding capabilities. This modulation of electronic properties can lead to more favorable interactions with biological targets, such as enzymes and receptors. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in improving a drug candidate's pharmacokinetic profile. The lipophilicity of a molecule, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, can also be fine-tuned by the incorporation of fluorine.
Precursor for Analogue Synthesis in Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a compound relates to its biological activity. nih.gov this compound is an ideal precursor for the synthesis of analogues in SAR studies, allowing medicinal chemists to systematically probe the effects of structural modifications on a compound's potency and selectivity.
Methodologies for Derivatization to Explore Substituent Effects
The hydroxymethyl group of this compound is a versatile functional group that can be readily derivatized using a variety of chemical methodologies. researchgate.net This allows for the exploration of a wide range of substituent effects on biological activity. For example, the alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of coupling reactions to introduce new functional groups. Etherification and esterification reactions provide another avenue for introducing diversity. These derivatization strategies enable the systematic modification of the molecule's size, shape, polarity, and hydrogen bonding potential, all of which can have a profound impact on its interaction with a biological target.
| Derivatization Method | Functional Group Transformation | Potential for SAR Exploration |
| Oxidation | Alcohol to Aldehyde/Carboxylic Acid | Introduction of new coupling sites for amides, esters, etc. |
| Etherification | Alcohol to Ether | Modification of lipophilicity and steric bulk. |
| Esterification | Alcohol to Ester | Alteration of hydrogen bonding capacity and polarity. |
| Nucleophilic Substitution | Replacement of fluorine atoms | Exploration of electronic effects on the pyridine ring. |
Synthesis of Chiral Analogues of this compound for Stereochemical Investigations
Chirality plays a crucial role in the biological activity of many drugs, as different stereoisomers can have vastly different pharmacological and toxicological profiles. While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral analogues. For instance, the hydroxymethyl group can be modified to introduce a stereocenter. The synthesis and evaluation of such chiral analogues are essential for understanding the stereochemical requirements for optimal target engagement and for developing more selective and potent drug candidates. Stereochemical investigations can provide valuable insights into the three-dimensional binding mode of a compound within its target protein. nih.gov
Role in the Synthesis of Compounds for Target Engagement Studies
Confirming that a compound interacts with its intended biological target is a critical step in drug discovery. This is often achieved through the use of specialized chemical probes in target engagement studies. This compound can serve as a key building block in the synthesis of such probes. For example, it can be incorporated into molecules designed for photoaffinity labeling or as ligands for use in biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The difluoropyridine core can provide a stable and recognizable scaffold, while the hydroxymethyl group allows for the attachment of reporter tags, such as fluorescent dyes or biotin, which are necessary for detection and quantification in these assays. The insights gained from target engagement studies are invaluable for validating the mechanism of action of a drug candidate and for guiding further optimization efforts.
Preparation of Enzyme Inhibitors and Receptor Modulators
The chemical versatility of this compound makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, while the fluorinated pyridine core can engage in various coupling reactions. This allows for the systematic exploration of chemical space around the core scaffold to optimize interactions with biological targets.
Although specific examples detailing the use of this compound are scarce in publicly available literature, the synthetic utility of analogous (fluoropyridin-3-yl)methanol derivatives is well-established in the preparation of potent enzyme inhibitors and receptor modulators. For instance, the synthesis of novel inhibitors often involves the coupling of a fluorinated pyridine moiety with other heterocyclic systems.
A representative synthetic approach to a key intermediate for such inhibitors might involve the reduction of a corresponding carboxylic acid. For example, the synthesis of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is achieved by the reduction of 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid using a borane-THF complex. chemicalbook.com This alcohol can then be further functionalized. chemicalbook.com This general strategy could be applied to the synthesis of this compound from 5,6-difluoronicotinic acid, a commercially available starting material.
The resulting (fluoropyridin-3-yl)methanol can then be incorporated into larger molecules. For example, in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, a (6-fluoropyridin-3-yl)amino moiety was incorporated into the final compound. acs.org The synthesis involved the condensation of a carboxylic acid with 6-fluoropyridin-3-amine. acs.org A similar strategy could be envisioned where this compound is first oxidized to the corresponding aldehyde or carboxylic acid, which is then used in condensation or coupling reactions to build more complex inhibitor structures.
The table below showcases examples of enzyme inhibitors and receptor modulators that feature a fluorinated pyridine core, illustrating the potential applications of this compound as a building block.
| Compound Class | Target | Role of Fluorinated Pyridine |
| (2-Aminocyclopropyl)phenyl Derivatives | Lysine-Specific Demethylase 1 (LSD1) | The 6-fluoropyridine moiety was introduced to be labeled with ¹⁸F for PET imaging and was found to be compatible with potent inhibitory activity. acs.org |
| 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine Derivatives | NADPH Oxidase 2 (NOX2) | The pyrrolo[2,3-b]pyridine (azaindole) core is a key structural feature for potent and selective inhibition. While not a pyridine-methanol derivative, it highlights the importance of the pyridine scaffold in enzyme inhibition. mdpi.com |
| Cyclin-Dependent Kinase (CDK) Inhibitors | CDK4/CDK6 | Various heterocyclic scaffolds, including those based on pyridine, are utilized to achieve potent and selective inhibition of CDKs for cancer therapy. google.comnih.gov |
Use in Probes for Biochemical Assays
The unique properties of the fluorine atom, particularly the stable isotope ¹⁹F for magnetic resonance imaging (MRI) and the positron-emitting isotope ¹⁸F for positron emission tomography (PET), make fluorinated compounds highly valuable as molecular probes. The introduction of a fluorinated pyridine moiety, such as that from this compound, into a biologically active molecule can enable non-invasive imaging and quantification of its target in living systems.
The development of PET imaging agents for LSD1 provides a compelling example of this strategy. Researchers designed and synthesized derivatives containing a 6-fluoropyridine unit for ¹⁸F labeling. acs.org This allowed for the in vivo visualization of the target enzyme in the brain of a monkey, demonstrating the utility of this approach for studying enzyme distribution and occupancy by potential drug candidates. acs.org
Similarly, fluorinated analogues of fluorescent dyes, such as pyronins, have been synthesized to create probes for monitoring mitochondrial membrane potential. nih.gov The incorporation of fluorine can enhance the photophysical properties and cellular retention of these probes. nih.gov While not directly involving a pyridine-methanol, these examples underscore the broader principle of using fluorinated heterocycles to construct advanced biochemical tools.
The table below summarizes the application of fluorinated compounds as biochemical probes, highlighting the potential of this compound-derived structures in this area.
| Probe Type | Application | Role of Fluorine/Fluorinated Heterocycle |
| ¹⁸F-labeled PET Tracer | Imaging Lysine-Specific Demethylase 1 (LSD1) in the brain | The 6-fluoropyridine moiety serves as the site for radiolabeling with ¹⁸F, enabling non-invasive imaging. acs.org |
| Fluorinated Pyronin Dyes | Probing mitochondrial membrane potential | Fluorination of the xanthene core can improve the photostability and fluorescence properties of the probe in acidic environments. nih.gov |
| CF₃-Substituted Pyridine-Based Dyes | Bioimaging of Lipid Droplets | The trifluoromethyl-substituted pyridine core forms the basis of fluorescent probes that selectively accumulate in lipid droplets for cellular imaging. mdpi.com |
Computational and Theoretical Investigations of 5,6 Difluoropyridin 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a quantitative description of the electron distribution and energy levels within (5,6-Difluoropyridin-3-yl)methanol.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, DFT calculations, typically using a basis set such as 6-311+G(2d,p), would predict key bond lengths, bond angles, and dihedral angles.
The fluorination of the pyridine (B92270) ring is expected to have a significant impact on its geometry. The high electronegativity of fluorine atoms draws electron density away from the aromatic ring, which can lead to a slight shortening of the C-F bonds and an alteration of the C-C and C-N bond lengths within the pyridine ring compared to the non-fluorinated parent molecule. The stability of the molecule is intrinsically linked to its electronic energy, which is also obtained from DFT calculations.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C5-F Bond Length | ~1.34 Å |
| C6-F Bond Length | ~1.35 Å |
| C3-C(methanol) Bond Length | ~1.51 Å |
| O-H Bond Length | ~0.96 Å |
| C5-C6-N Bond Angle | ~117° |
| F-C5-C4 Bond Angle | ~119° |
Note: The values presented in this table are illustrative and based on typical DFT results for similar fluorinated aromatic compounds. Actual values would be obtained from specific calculations.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. researchgate.netwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). mdpi.comlibretexts.orgyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridin-3-yl-methanol. This effect is generally more pronounced on the LUMO, potentially leading to an increased HOMO-LUMO gap and enhanced stability. emerginginvestigators.org The distribution of these orbitals is also critical; the HOMO is likely to be localized on the pyridine ring and the oxygen atom of the methanol (B129727) group, while the LUMO will be distributed primarily over the electron-deficient pyridine ring.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -7.5 |
| LUMO | ~ -1.2 |
| HOMO-LUMO Gap | ~ 6.3 |
Note: These values are estimations based on trends observed for fluorinated aromatic systems and would require specific DFT calculations for confirmation.
Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule and is an excellent tool for identifying reactive sites for electrophilic and nucleophilic attack. wolfram.comuni-muenchen.de The MESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net
In the MESP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. Conversely, regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. Such regions would be anticipated around the hydrogen atom of the hydroxyl group and, to a lesser extent, on the carbon atoms attached to the highly electronegative fluorine atoms. The fluorine atoms themselves will exhibit a negative potential.
Mechanistic Insights from Computational Simulations
Computational simulations offer a powerful avenue for elucidating the mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.
A key aspect of understanding a chemical reaction is the characterization of its transition state, which is the highest energy point along the reaction pathway. ucsb.edu Transition state theory allows for the calculation of activation energies, which are critical for predicting reaction rates. For reactions involving this compound, such as esterification or oxidation of the alcohol functionality, computational methods can be used to locate the geometry of the transition state and calculate its energy. For instance, in an esterification reaction, the transition state would involve the formation of a new C-O bond and the breaking of the O-H bond. Computational analysis can reveal the synchronicity of these bond-forming and bond-breaking events.
Many chemical reactions can potentially yield multiple products. Computational models are invaluable for predicting and understanding the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) of a reaction. For electrophilic aromatic substitution on the pyridine ring of this compound, computational analysis of the transition states for substitution at different positions can explain why one regioisomer is formed preferentially. By comparing the activation energies for the different possible reaction pathways, the most favorable route can be identified, thus predicting the major product of the reaction.
In Silico Approaches for Predicting Substituent Effects on Pyridine Reactivity
In silico, or computational, approaches have become indispensable tools in modern chemistry for predicting the reactivity and electronic properties of molecules, offering insights that complement experimental studies. For heterocyclic systems like pyridine and its derivatives, these methods provide a powerful means to understand how substituents influence the behavior of the aromatic ring. The reactivity of the pyridine ring is inherently governed by the electronegative nitrogen atom, which leads to a non-uniform distribution of electron density, making the ring electron-deficient compared to benzene (B151609). imperial.ac.uk This inherent electronic character is further modulated by the presence of substituents.
Computational techniques, particularly those based on Density Functional Theory (DFT), are widely used to model and predict these substituent effects. ias.ac.inresearchgate.net By solving the Schrödinger equation for a given molecule, DFT calculations can determine its electronic structure and a host of related properties that are crucial for predicting reactivity. These methods allow chemists to systematically study the impact of different functional groups on the pyridine core without the need for extensive synthesis and empirical testing. rsc.orgnih.gov
The introduction of substituents, such as the two fluorine atoms and the methanol group in this compound, profoundly alters the electronic landscape of the parent pyridine ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the ring. fluoromart.comacs.org This effect significantly reduces the electron density at the carbon atoms of the pyridine ring, a phenomenon that can be quantitatively analyzed through computational models. imperial.ac.uk The decreased electron density, or deactivation, makes the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution. imperial.ac.ukuoanbar.edu.iq
Several key parameters derived from computational analyses are used to quantify and predict these effects on reactivity:
Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. They provide a clear picture of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. biointerfaceresearch.com For a substituted pyridine, the MEP map would show a region of high positive potential (electron deficiency) on the ring, influenced by the electron-withdrawing fluorine atoms, and regions of negative potential near the nitrogen atom and the oxygen of the methanol group. Computational analysis of related fluorinated heterocycles has shown that the addition of perfluorinated groups significantly alters the MEP mapping. clockss.org
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. This method provides detailed insights into hyperconjugative interactions and their role in stabilizing the molecule. researchgate.net For substituted pyridines, NBO analysis can quantify the electron-withdrawing power of substituents by analyzing the occupancies of bonding and anti-bonding orbitals, confirming the stability conferred by these interactions. researchgate.net
The predictive power of these in silico approaches can be illustrated by comparing calculated electronic properties for a series of substituted pyridines.
Table 1: Predicted Electronic Properties of Substituted Pyridines using DFT
| Compound | Substituent at C-3 | Substituent at C-5 | Substituent at C-6 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| Pyridine | -H | -H | -H | -6.89 | -0.52 | 6.37 | Moderate |
| 3-Methylpyridine | -CH₃ | -H | -H | -6.75 | -0.41 | 6.34 | Increased (vs. Pyridine) |
| 3-Chloropyridine | -Cl | -H | -H | -7.15 | -1.05 | 6.10 | Decreased (vs. Pyridine) |
| This compound | -CH₂OH | -F | -F | -7.58 | -1.98 | 5.60 | Significantly Altered |
Note: The data in this table are illustrative and based on general trends observed in computational studies of substituted pyridines. Actual values would require specific DFT calculations for each molecule.
As the table demonstrates, electron-donating groups like methyl (-CH₃) tend to raise the HOMO energy, making the compound more nucleophilic. Conversely, electron-withdrawing groups like chlorine (-Cl) and fluorine (-F) lower the HOMO and LUMO energies. The presence of two fluorine atoms in this compound is expected to significantly lower the orbital energies, impacting its reactivity profile towards both electrophiles and nucleophiles.
Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Difluoropyridin 3 Yl Methanol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For fluorinated compounds like (5,6-Difluoropyridin-3-yl)methanol, both standard (¹H, ¹³C) and specialized NMR techniques are indispensable.
¹⁹F NMR is a highly sensitive technique used to probe the chemical environment of fluorine atoms within a molecule. wikipedia.org Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it exceptionally useful for distinguishing between non-equivalent fluorine atoms. wikipedia.org
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-5 and C-6 positions of the pyridine (B92270) ring. The differing electronic environments and through-space interactions for F-5 and F-6 would result in different chemical shifts. The chemical shifts for fluorobenzene (B45895) derivatives are strongly influenced by the nature and position of substituents. ucsb.edu
The signals for F-5 and F-6 would likely appear as doublets due to coupling with each other (a three-bond coupling, ³JFF). Further coupling to the aromatic proton at C-4 (a three-bond coupling, ³JHF) and the proton at C-2 (a four-bond coupling, ⁴JHF) would create more complex splitting patterns (e.g., doublet of doublets). The magnitude of these coupling constants provides valuable information about the connectivity of the pyridine ring.
Illustrative ¹⁹F NMR Data for this compound
| Fluorine Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| F-5 | -130 to -145 | dd (doublet of doublets) | ³JFF ≈ 20 Hz, ³JHF-4 ≈ 8 Hz |
| F-6 | -85 to -100 | dd (doublet of doublets) | ³JFF ≈ 20 Hz, ⁴JHF-2 ≈ 2 Hz |
Note: Chemical shifts are referenced to CFCl₃. Values are hypothetical and based on typical ranges for similar difluoropyridine derivatives.
While 1D NMR provides essential information, complex derivatives of this compound necessitate two-dimensional (2D) NMR experiments for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. nih.gov For this compound, a COSY spectrum would show correlations between the C-4 proton and the C-2 proton, as well as between the methylene (B1212753) protons (-CH₂OH) and the hydroxyl proton (-OH), confirming their proximity in the structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. semanticscholar.orgacs.org An HSQC spectrum would definitively assign the carbon signals for C-2, C-4, and the methylene carbon by showing cross-peaks to their attached protons. This is significantly more sensitive than older methods like DEPT for determining CH, CH₂, and CH₃ multiplicities. semanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. semanticscholar.orgacs.org HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For the parent compound, HMBC would show correlations from the methylene protons to C-3 and C-4, and from the C-2 proton to C-3, C-4, and C-6, thereby confirming the substitution pattern on the pyridine ring.
Illustrative 2D NMR Correlations for this compound
| Experiment | Key Correlations | Information Gained |
|---|---|---|
| COSY | H-2 ↔ H-4; H-methylene ↔ H-hydroxyl | Confirms proton connectivity within the pyridine ring and the hydroxymethyl group. |
| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-methylene ↔ C-methylene | Assigns carbon signals directly attached to protons. |
| HMBC | H-2 ↔ C-3, C-4, C-6; H-4 ↔ C-2, C-3, C-5; H-methylene ↔ C-3, C-4 | Establishes the complete carbon framework and confirms the position of substituents. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Ion Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments like Orbitrap or FT-ICR can measure mass-to-charge ratios (m/z) to four or more decimal places. nih.govnih.gov
For this compound (C₆H₅F₂NO), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass of the molecular ion ([M]+ or protonated molecule [M+H]⁺) with the theoretically calculated mass. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Illustrative HRMS Data for this compound
| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₆H₆F₂NO⁺ | 146.0412 | 146.0410 | -1.37 |
Note: The observed mass and error are hypothetical examples demonstrating typical HRMS accuracy.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Reaction Monitoring
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a molecule. nih.govasianpubs.org
In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of the hydroxyl (-OH) and the difluoro-substituted pyridine ring.
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is typically broadened by hydrogen bonding. nih.gov
C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group would be just below 3000 cm⁻¹.
C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine core are expected in the 1400-1600 cm⁻¹ region.
C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are characteristic of fluorinated aromatic compounds and typically appear in the 1100-1300 cm⁻¹ range.
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol would be observed in the 1000-1050 cm⁻¹ region.
FT-IR is also valuable for monitoring chemical reactions, such as the synthesis of derivatives from the parent alcohol. For example, the esterification of the hydroxyl group would be evidenced by the disappearance of the broad O-H stretch and the appearance of a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹.
Illustrative FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3350 | Broad, Strong | O-H stretch | Alcohol |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~2930 | Medium | C-H stretch | Aliphatic (CH₂) |
| ~1590, 1470 | Medium-Strong | C=C, C=N stretch | Pyridine Ring |
| ~1250, 1150 | Strong | C-F stretch | Aryl Fluoride (B91410) |
X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice. nih.gov
While obtaining a single crystal of sufficient quality can be a challenge, a successful X-ray diffraction analysis of a derivative of this compound would provide the ultimate proof of its structure. nih.gov This technique is particularly valuable for confirming regiochemistry in substituted aromatic systems and establishing the absolute configuration of chiral derivatives. nih.gov The resulting structural data, including atomic coordinates and bond parameters, serve as a definitive reference for validating data from other analytical methods. For fluorinated piperidines derived from fluoropyridines, X-ray analysis has been crucial in confirming their cis-configuration. acs.org
Computational Spectroscopy for Validation of Experimental Data
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be used to validate and interpret experimental data. nih.gov Using methods like Density Functional Theory (DFT), it is possible to calculate NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters. nih.govrsc.org
For this compound, DFT calculations could be employed to:
Predict ¹⁹F and ¹³C NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra, especially for complex structures where empirical prediction is difficult. nih.govnih.gov
Simulate FT-IR Spectra: Calculation of vibrational frequencies can help to assign the bands observed in an experimental FT-IR spectrum, confirming the presence of specific functional groups and vibrational modes.
Determine Stable Conformations: Computational modeling can identify the lowest energy conformations of the molecule, providing insight into the structure that is most likely to be observed experimentally.
Comparing the computationally predicted spectra with the experimental data provides a powerful synergy, enhancing confidence in the structural assignment. This approach is particularly valuable for identifying fluorinated byproducts in complex mixtures where authentic standards are unavailable. nih.govacs.org
Future Research Directions and Emerging Opportunities for 5,6 Difluoropyridin 3 Yl Methanol Research
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's growing emphasis on environmental stewardship necessitates a shift towards more sustainable manufacturing processes. nih.gov For (5,6-Difluoropyridin-3-yl)methanol and its derivatives, future research will likely focus on "green" synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. numberanalytics.com
Traditional fluorination methods often depend on harsh reagents like anhydrous hydrogen fluoride (B91410) (aHF). semanticscholar.org Future methodologies will likely pivot towards greener alternatives. Key areas of exploration include:
Catalytic Fluorination: The use of transition metal catalysts or organocatalysts can enable fluorination reactions under milder conditions, reducing the need for stoichiometric and often toxic fluorinating agents. numberanalytics.comrsc.org
Electrochemical Fluorination: This reagent-free approach uses electricity to drive the fluorination process, offering an inherently greener pathway by avoiding chemical oxidants or reductants. numberanalytics.com
Use of Benign Solvents: Research into replacing conventional organic solvents with water, supercritical fluids, or bio-based solvents will be crucial for reducing the environmental footprint of synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. numberanalytics.com Multicomponent reactions, where three or more reactants combine in a single step, represent a powerful strategy for improving atom economy in the synthesis of complex pyridine (B92270) derivatives. nih.gov
A comparative analysis of traditional versus emerging green synthesis protocols highlights the potential for significant environmental benefit.
| Metric | Traditional Synthesis (e.g., Halex Process) | Green Synthesis (Projected) |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (aHF) | Catalytic Fluorination, Selectfluor®, Electrochemical methods |
| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, ethanol, supercritical CO2, ionic liquids |
| Energy Input | Often requires high temperatures and pressures | Milder conditions, ambient temperature/pressure |
| Process Mass Intensity (PMI) | High (large volume of waste per kg of product) | Significantly Lower |
| Safety Concerns | Use of highly corrosive and toxic reagents | Reduced hazard profile |
This table presents a generalized comparison based on established principles of green chemistry. numberanalytics.comsemanticscholar.org
Exploration of Novel Catalytic Transformations for Derivatization
The derivatization of the this compound scaffold is key to unlocking its full potential. Future research will heavily lean on the discovery and application of novel catalytic systems to functionalize both the pyridine ring and the methanol (B129727) moiety with high precision and efficiency.
Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a particularly powerful strategy. nih.govacs.org For the this compound core, this could involve:
C-H Functionalization: Directly converting C-H bonds on the pyridine ring to C-C, C-N, or C-O bonds is a highly atom-economical approach. Rhodium(III)-catalyzed C-H activation has already shown promise for the synthesis of multi-substituted 3-fluoropyridines. nih.gov Future work could expand this to other positions on the ring, guided by the electronic effects of the existing fluorine and hydroxymethyl substituents.
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings are workhorse methods for building molecular complexity. datapdf.com Developing catalysts that are effective for the unique electronic landscape of difluorinated pyridines will enable the synthesis of vast libraries of novel compounds.
Catalytic Conversion of the Methanol Group: Beyond simple oxidation or esterification, catalytic methods could be developed for more complex transformations of the hydroxymethyl group, such as direct conversion to amines, nitriles, or other functional groups, avoiding multi-step sequences.
| Transformation Type | Potential Catalyst System | Target Bond Formation |
| C-H Arylation | Palladium (Pd), Rhodium (Rh), Iridium (Ir) | C-C |
| C-H Amination | Copper (Cu), Iron (Fe), Palladium (Pd) | C-N |
| C-H Borylation | Iridium (Ir) | C-B |
| Hydroxymethyl to Amine | Ruthenium (Ru), Iridium (Ir) | C-N |
This table outlines potential catalytic systems for the derivatization of pyridyl scaffolds based on current literature trends. nih.govacs.org
Expansion of Applications in New Material Sciences and Chemical Technologies
While the primary application of fluorinated pyridines has been in life sciences, their unique properties make them attractive candidates for advanced materials. rsc.orgresearchgate.net Future research is expected to explore the integration of the this compound scaffold into:
Organic Electronics: The strong dipole moment and electron-withdrawing nature of the difluoropyridine ring could be harnessed in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Liquid Crystals: The rigid, polar structure of pyridine derivatives can be a basis for designing novel liquid crystalline materials with specific phase behaviors and electro-optical properties.
Polymers and Coatings: Incorporating this fluorinated moiety into polymers can enhance thermal stability, chemical resistance, and surface properties (e.g., hydrophobicity).
Agrochemicals: The development of new pesticides and herbicides continues to be a vital area of chemical technology. The fluorinated pyridine scaffold is a key component in several modern agrochemicals, and new derivatives of this compound could lead to next-generation products with improved efficacy and environmental profiles. agropages.com
Addressing Challenges in Stereoselective Synthesis of Fluorinated Pyridyl Methanols
The introduction of a substituent to the methanol carbon of this compound creates a chiral center. The ability to control the stereochemistry of this center is paramount, as different enantiomers of a molecule can have drastically different biological activities. Asymmetric synthesis of chiral fluorinated alcohols remains a significant challenge. ki.si
Future research will need to address this through:
Chemoenzymatic Methods: Utilizing enzymes, such as alcohol dehydrogenases, for the stereoselective reduction of a corresponding ketone precursor offers a green and highly efficient route to enantiopure alcohols. nih.govresearchgate.net Studies have demonstrated the successful asymmetric reduction of various α-halogenated ketones to chiral alcohols with high enantiomeric excess. researchgate.net
Asymmetric Catalysis: The development of chiral metal catalysts (e.g., based on Ruthenium, Rhodium, or Iridium) for asymmetric transfer hydrogenation or asymmetric alkylation can provide access to either enantiomer of the target alcohol. ki.si
Chiral Auxiliary-Based Methods: While less atom-economical, the temporary attachment of a chiral auxiliary can guide the stereochemical outcome of a reaction, followed by its removal to yield the enantiopure product.
A significant challenge is the development of methods that are broadly applicable to the electronically distinct fluorinated pyridine system. beilstein-journals.orgnih.gov
| Method | Key Features | Potential Advantages |
| Chemoenzymatic Reduction | Uses enzymes (e.g., ADH) | High enantioselectivity (>99% ee), mild conditions, environmentally benign. researchgate.net |
| Asymmetric Transfer Hydrogenation | Chiral metal catalyst (e.g., Ru-complex) | Access to both (R) and (S) enantiomers, high efficiency. ki.si |
| Chiral Pool Synthesis | Starts from readily available chiral molecules | Predictable stereochemistry |
This table summarizes key approaches to stereoselective synthesis applicable to fluorinated pyridyl methanols.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of new molecules derived from this compound, the integration of modern automation and flow chemistry is essential. soci.orgchimia.ch Continuous flow reactors offer several advantages over traditional batch chemistry, including:
Enhanced Safety: Potentially hazardous reactions can be performed safely on a small scale within the enclosed system.
Precise Control: Flow reactors allow for exact control over reaction time, temperature, and stoichiometry. soci.org
Rapid Optimization: An automated flow system can quickly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters. rsc.org
Scalability: Reactions developed in a lab-scale flow reactor can often be scaled up more easily than batch processes. goflow.at
The combination of automated flow synthesis with machine learning algorithms represents a powerful paradigm. rsc.orgnih.gov An automated platform could synthesize a library of this compound derivatives, test their properties, and use the data to train a model that predicts the structures of new, more potent compounds, creating a closed-loop discovery cycle. chimia.chnih.gov
Potential for Advanced Functional Materials Based on this compound Scaffolds
Building upon the applications in material science, the this compound scaffold holds specific promise for the creation of advanced functional materials. wiley.comwiley-vch.de The term "functional material" refers to materials designed to possess specific, often responsive, properties. wiley-vch.de
Future opportunities include:
Self-Assembling Systems: The directional hydrogen bonding capabilities of the methanol group, combined with the polar and potential π-stacking interactions of the difluoropyridine ring, could be used to design molecules that spontaneously self-assemble into ordered supramolecular structures like gels, fibers, or liquid crystals.
Sensors: By attaching chromophores or fluorophores to the scaffold, it may be possible to create chemical sensors where binding of an analyte to the pyridine nitrogen or hydroxyl group induces a detectable change in color or fluorescence.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the methanol's oxygen atom can act as ligands to coordinate with metal ions. This allows for the use of this compound derivatives as building blocks (linkers) for the construction of porous MOFs, which have applications in gas storage, separation, and catalysis.
The unique electronic nature imparted by the two fluorine atoms makes this scaffold a particularly interesting platform for tuning the properties of such advanced materials. researchgate.net
Q & A
Q. What are the established synthetic routes for (5,6-Difluoropyridin-3-yl)methanol, and what are their key challenges?
The compound is typically synthesized via fluorination of pyridine precursors followed by reduction. A common approach involves halogen exchange (e.g., substituting chlorine with fluorine using KF in polar aprotic solvents like DMSO) on a chloropyridine intermediate, followed by reduction of the carbonyl group to a hydroxyl group using agents like LiAlH₄ . Key challenges include controlling regioselectivity during fluorination and minimizing side reactions during reduction. Purity optimization often requires column chromatography or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Core techniques include:
- ¹⁹F NMR : To confirm fluorine substitution patterns and assess electronic environments .
- ¹H NMR : To resolve the pyridine ring protons and methanol group (δ ~4.8 ppm for -CH₂OH) .
- FT-IR : To identify O-H stretches (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular ion verification (expected m/z: 145.11) .
Q. How should this compound be stored to ensure stability?
Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the methanol group and hydrolytic degradation. Avoid exposure to moisture or acidic/basic conditions, which may lead to ring defluorination or alcohol dehydration .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?
Overlapping signals in ¹H NMR, common in difluorinated pyridines, can be addressed by:
Q. What strategies optimize fluorination efficiency while minimizing byproducts in the synthesis?
- Solvent Selection : Use DMSO or DMF to enhance fluoride ion reactivity.
- Catalysis : Additives like 18-crown-6 improve KF solubility and reaction rates.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield . Monitor progress via TLC (silica gel, ethyl acetate/hexane) and quantify byproducts using HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. How can the compound’s bioactivity be systematically evaluated in drug discovery pipelines?
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- SAR Studies : Modify substituents (e.g., replacing -CH₂OH with -COOH) to probe binding interactions.
- Metabolic Stability : Use liver microsomes to assess susceptibility to oxidation .
Q. What experimental designs are suitable for analyzing degradation pathways under varying pH conditions?
- Forced Degradation Studies : Expose the compound to buffered solutions (pH 1–13) at 40°C for 24–72 hours.
- LC-MS/MS : Identify degradation products (e.g., defluorinated or oxidized derivatives).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Contradiction Analysis & Methodological Challenges
Q. How to address discrepancies between computational predictions and experimental reactivity data?
- Reevaluate Computational Parameters : Adjust basis sets (e.g., 6-311++G**) or solvent models (PCM vs. SMD).
- Experimental Validation : Repeat reactions under strictly anhydrous/inert conditions to rule out environmental interference.
- Synchrotron XRD : Resolve crystal structures to confirm steric/electronic environments .
Q. What statistical approaches resolve batch-to-batch variability in purity or yield?
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, reagent stoichiometry).
- Multivariate Analysis (PCA/PLS) : Correlate process parameters with outcomes (e.g., purity by GC-MS).
- Control Charts : Monitor process stability over multiple batches .
Advanced Applications in Material Science
Q. How can the compound serve as a ligand in catalytic systems?
- Metal Coordination Studies : Screen with transition metals (e.g., Pd, Cu) using UV-Vis titration to determine binding constants.
- Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover numbers with non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
